2-(3-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-(3-bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO3/c1-12(2)13(3,4)18-14(17-12)9-7-6-8-10(15)11(9)16-5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOBCQKPGKINJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-2-methoxyphenylboronic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate in a solvent like toluene or dimethylformamide. The reaction conditions are generally mild, with temperatures ranging from 80°C to 100°C .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Organic Synthesis
Overview : This compound serves as a crucial reagent in organic chemistry, particularly in the synthesis of complex organic molecules. Its ability to facilitate carbon-carbon bond formation makes it invaluable for creating diverse chemical structures.
Case Study : In a study focused on synthesizing novel pharmaceuticals, researchers utilized 2-(3-bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in palladium-catalyzed cross-coupling reactions. This approach led to the successful formation of various biologically active compounds with enhanced efficacy .
Medicinal Chemistry
Overview : The compound is employed in developing pharmaceutical agents, aiding in the creation of new drugs with improved therapeutic profiles and reduced side effects.
Case Study : A notable application involved its use in synthesizing anti-cancer agents. Researchers incorporated this dioxaborolane into drug candidates that exhibited increased potency against cancer cell lines compared to existing treatments. The modifications allowed for better bioavailability and reduced toxicity .
Material Science
Overview : In material science, the compound is utilized to formulate advanced materials such as polymers and coatings. Its properties enhance the durability and resistance of these materials to environmental factors.
Data Table: Properties of Materials Enhanced by this compound
| Property | Before Modification | After Modification |
|---|---|---|
| Tensile Strength | 50 MPa | 80 MPa |
| Thermal Stability | 150 °C | 200 °C |
| Chemical Resistance | Moderate | High |
This table illustrates the significant improvements in material properties when incorporating this compound into polymer formulations .
Bioconjugation
Overview : The compound plays a critical role in bioconjugation techniques essential for labeling biomolecules. This application is vital for studies in biochemistry and molecular biology.
Case Study : In a research project aimed at developing targeted drug delivery systems, scientists successfully used this compound to attach therapeutic agents to specific biomolecules. This strategy improved the targeting accuracy of drugs to cancer cells while minimizing side effects on healthy tissues .
Mechanism of Action
The compound exerts its effects primarily through the Suzuki-Miyaura coupling mechanism. The palladium catalyst facilitates the transmetalation process, where the boron atom in the compound transfers its organic group to the palladium center. This is followed by reductive elimination, forming a new carbon-carbon bond. The molecular targets and pathways involved include the activation of the palladium catalyst and the stabilization of the transition state during the coupling reaction .
Comparison with Similar Compounds
Structural Analogs with Halogen and Methoxy Substitutents
Key Observations :
Analogs with Bulky or Functionalized Aryl Groups
Key Observations :
Key Observations :
Biological Activity
2-(3-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2096997-23-6) is a boron-containing compound that has garnered interest due to its potential biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C13H18BBrO3
- Molecular Weight : 313.00 g/mol
- Purity : ≥95%
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boron atom. Boron compounds have been shown to exhibit unique interactions with biomolecules such as proteins and nucleic acids. The dioxaborolane structure allows for potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors.
Anticancer Properties
Several studies have indicated that boron-containing compounds can inhibit cancer cell growth. For instance:
- Case Study 1 : A recent study assessed the growth inhibition properties of various boron compounds on tumorigenic and non-tumorigenic cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cells without affecting healthy cells at concentrations up to 10 µM .
- Table 1: Growth Inhibition Data
| Compound | IC50 (µM) | Cell Line | Selectivity Index |
|---|---|---|---|
| Compound A | 8.5 | Tumorigenic Cells | 3.2 |
| Compound B | 12.0 | Non-Tumorigenic | >10 |
| This compound | 7.0 | Tumorigenic Cells | 4.0 |
Neuroprotective Effects
Research has also explored the neuroprotective potential of this compound in models of neurodegenerative diseases:
- Case Study 2 : In a study investigating DYRK1A inhibitors for Alzheimer's disease, compounds similar to this compound were shown to inhibit the activity of DYRK1A significantly. This inhibition led to reduced tau phosphorylation and improved neuronal survival in vitro .
Pharmacological Testing
Pharmacological evaluations have confirmed the compound's effectiveness in various assays:
- Anti-inflammatory Activity : The compound exhibited significant anti-inflammatory effects in LPS-induced models by reducing pro-inflammatory cytokine production.
- Antioxidant Properties : ORAC assays demonstrated that the compound possesses robust antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Miyaura Borylation | PdCl₂(dppf) | 85–90 | Dioxane, 80°C, 12h | |
| Boronic Esterification | LiHMDS, HBpin | 75–80 | THF, –78°C to RT, 6h |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Q. Table 2: Key NMR Peaks
| Group | ¹H NMR (δ) | ¹³C NMR (δ) | ¹¹B NMR (δ) |
|---|---|---|---|
| Aromatic C-H | 6.8–7.5 | 115–135 | – |
| OCH₃ | 3.80 (s) | 55.2 | – |
| Pinacol CH₃ | 1.30 (s) | 24.8 | – |
| B-O | – | – | 30–32 |
Advanced: How can competing coupling pathways be minimized during Suzuki-Miyaura reactions using this boronic ester?
Methodological Answer:
Competing pathways (e.g., protodeboronation, homocoupling) are mitigated by:
- Catalyst Tuning: Use Pd(OAc)₂ with SPhos ligand to enhance selectivity for cross-coupling over side reactions .
- Solvent Optimization: Mixed solvents (THF/H₂O, 3:1) improve solubility and reduce hydrolysis .
- Base Selection: Cs₂CO₃ (over K₂CO₃) reduces boronic ester decomposition .
Critical Note: Pre-drying solvents (over molecular sieves) and degassing (N₂/Ar) minimize oxygen-induced side reactions .
Advanced: What strategies stabilize the dioxaborolane ring against hydrolysis in aqueous reaction conditions?
Methodological Answer:
Hydrolysis sensitivity is addressed via:
- Steric Shielding: Substituents (e.g., tetramethyl groups on dioxaborolane) hinder water access .
- pH Control: Maintain neutral to slightly basic conditions (pH 7–8) to avoid acid-catalyzed ring opening .
- Low-Temperature Workflow: Conduct reactions at 0–4°C when aqueous phases are unavoidable .
Validation: Monitor ¹¹B NMR for hydrolysis by-products (e.g., boronic acid at δ 18–20 ppm) .
Data Analysis: How to resolve discrepancies in reported reaction yields when using different palladium catalysts?
Methodological Answer:
Yield variations arise from catalyst loading, ligand effects, and substrate sensitivity:
- Catalyst Screening: Compare PdCl₂(dppf) (yields 85–90%) vs. Pd(PPh₃)₄ (yields 70–75%) under identical conditions .
- Ligand Impact: Bulky ligands (XPhos) improve steric protection of the Pd center, reducing dehalogenation side reactions .
- Substrate Purity: Ensure aryl bromide starting materials are >95% pure (GC-MS analysis) to avoid stoichiometric errors .
Q. Table 3: Catalyst Performance Comparison
| Catalyst | Ligand | Yield (%) | Major Side Product |
|---|---|---|---|
| PdCl₂(dppf) | dppf | 85–90 | None detected |
| Pd(PPh₃)₄ | None | 70–75 | Protodeboronation (5–8%) |
| Pd(OAc)₂ | SPhos | 88–92 | Homocoupling (<2%) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
